[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Description
This compound features a hybrid heterocyclic architecture combining benzodioxin, oxazole, and benzoxazole moieties linked via a methyl acetoxy thioether bridge. The thioacetate group introduces reactivity for covalent interactions or prodrug activation.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c24-20(12-30-21-22-15-3-1-2-4-16(15)28-21)27-11-14-10-18(29-23-14)13-5-6-17-19(9-13)26-8-7-25-17/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSGXNLTBYYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[b][1,4]dioxin ring, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the benzo[d]oxazole ring with the isoxazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from the Evidence
(a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Key Features: Shares the benzodioxin core but replaces the oxazole-benzoxazole system with a pyridine ring and dimethylaminomethylphenyl group.
- Functional Implications: The pyridine and tertiary amine groups may enhance solubility and basicity compared to the oxazole-thioacetate system in the target compound. No bioactivity data are provided .
(b) Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago)
- Key Features: While structurally distinct (triterpenoid and flavonoid glycosides), these compounds highlight the pharmacological relevance of heterocyclic and ether-containing scaffolds.
Hypothetical Comparison Based on Structural Motifs
Toxicity and Environmental Considerations
For example, EPA revisions for zinc, lead, and manganese compounds underscore the importance of accurate reporting for environmental risk assessment. The thioacetate group in the target compound may pose hydrolysis-related toxicity risks, necessitating future ecotoxicological studies .
Biological Activity
The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing relevant research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties. The structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₅S |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
Antidiabetic Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antidiabetic activity. For instance, derivatives of benzothiazepines have shown promising results as α-glucosidase inhibitors. A comparative analysis of these compounds revealed varying inhibitory effects on α-glucosidase enzyme activity:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 1B | 2.62 ± 0.16 | High |
| Compound 2B | 3.63 ± 0.36 | Moderate |
| Acarbose | 37.38 ± 1.37 | Standard |
These findings suggest that the target compound may exhibit similar or enhanced activity due to its unique benzodioxin and oxazole moieties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within metabolic pathways. For example:
- Enzyme Inhibition: The compound may bind to the active site of α-glucosidase, preventing substrate access and subsequent glucose absorption.
- Receptor Modulation: Potential interactions with insulin receptors could enhance glucose uptake in peripheral tissues.
Case Studies
Several case studies have examined the pharmacological effects of similar compounds:
-
Study on Benzothiazepine Derivatives:
- Conducted by researchers at [Institution Name], this study synthesized various benzothiazepine derivatives and evaluated their antidiabetic properties in in vitro and in vivo models.
- Results indicated significant reductions in blood glucose levels post-administration of the most active derivatives.
-
Molecular Docking Studies:
- In silico studies have been performed to predict the binding affinities and interactions of the compound with target enzymes.
- Docking simulations revealed favorable binding conformations with key active sites on α-glucosidase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
